molecular formula C10H13BF2O3 B3060234 4-Butoxy-3,5-difluorophenylboronic acid CAS No. 2096329-78-9

4-Butoxy-3,5-difluorophenylboronic acid

Cat. No.: B3060234
CAS No.: 2096329-78-9
M. Wt: 230.02
InChI Key: BKZFCENWENRUSO-UHFFFAOYSA-N
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Description

4-Butoxy-3,5-difluorophenylboronic acid is an organoboron compound with the molecular formula C10H13BF2O3. It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with butoxy and difluoro groups.

Mechanism of Action

Target of Action

The primary target of 4-Butoxy-3,5-difluorophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent, which is a key component in this reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound, being an organoboron reagent, transfers formally nucleophilic organic groups from boron to palladium . This process is part of the overall reaction mechanism, which also includes oxidative addition and reductive elimination .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction pathway . This reaction pathway is crucial for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the formation of a variety of organic compounds, including fluorinated biaryl derivatives .

Pharmacokinetics

As an organoboron compound, it is known to be relatively stable and readily prepared . Its stability and reactivity make it suitable for use in mild and functional group tolerant reaction conditions .

Result of Action

The result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds, including fluorinated biaryl derivatives . These compounds have various applications in fields such as pharmaceuticals and materials science .

Action Environment

The action of this compound is influenced by several environmental factors. The Suzuki-Miyaura cross-coupling reaction, in which the compound is used, requires specific conditions, including the presence of a palladium catalyst and a suitable base . Additionally, the reaction is typically performed in an organic solvent . The compound’s stability and reactivity can also be influenced by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-3,5-difluorophenylboronic acid typically involves the reaction of 4-butoxy-3,5-difluorophenyl halides with boronic acid derivatives under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-3,5-difluorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 4-Butoxy-3,5-difluorophenylboronic acid is unique due to the combination of butoxy and difluoro substituents, which impart distinct reactivity and properties compared to other boronic acids. This makes it particularly valuable in specific synthetic and research applications .

Properties

IUPAC Name

(4-butoxy-3,5-difluorophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF2O3/c1-2-3-4-16-10-8(12)5-7(11(14)15)6-9(10)13/h5-6,14-15H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZFCENWENRUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)OCCCC)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101248820
Record name Boronic acid, B-(4-butoxy-3,5-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096329-78-9
Record name Boronic acid, B-(4-butoxy-3,5-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096329-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(4-butoxy-3,5-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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